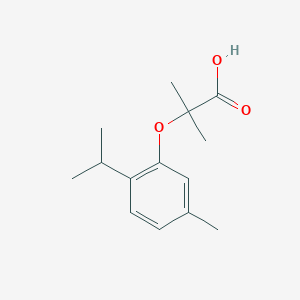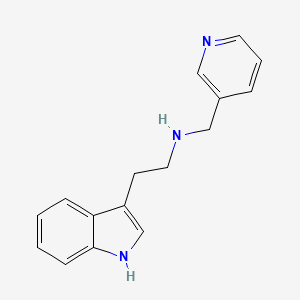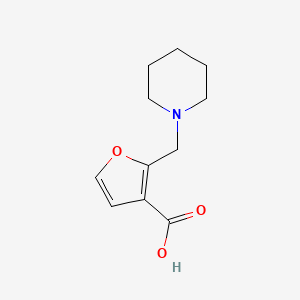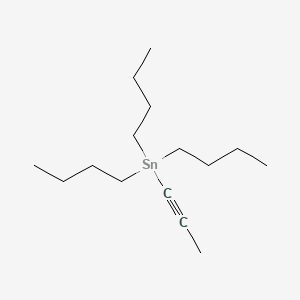![molecular formula C11H6F3NO3 B1302433 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid CAS No. 220652-95-9](/img/structure/B1302433.png)
5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is an organic compound with the molecular weight of 257.17 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of 1,3-oxazoles, such as our compound, can be achieved through various methods. One method involves the direct arylation of oxazoles with a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the synthesis from easily available arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Molecular Structure Analysis
The molecular structure of this compound has been characterized by IR, 1H NMR, 13C NMR, and MS . Its structure was confirmed by X-ray diffraction .Chemical Reactions Analysis
As a benzoic acid building block, 3-fluoro-5-(trifluoromethyl)benzoic acid can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 257.17 . More specific properties such as melting point, boiling point, and solubility are not available in the current literature.Scientific Research Applications
5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid has been used in various scientific research applications, such as drug discovery, drug synthesis, and drug metabolism. It has been found to be a useful tool in the study of drug metabolism, as it is able to inhibit the activity of certain enzymes involved in drug metabolism. This compound has also been used to investigate the biochemical and physiological effects of drugs, as well as to study the mechanism of action of drugs.
Mechanism of Action
The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is not yet fully understood. However, it is believed to interact with enzymes involved in drug metabolism, leading to the inhibition of the activity of those enzymes. This inhibition can lead to the alteration of drug absorption, distribution, and elimination, as well as the alteration of drug metabolism and the alteration of drug-receptor interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various animal models. Studies have shown that this compound can inhibit the activity of certain enzymes involved in drug metabolism, leading to altered drug absorption, distribution, and elimination. This compound has also been found to affect the pharmacokinetics and pharmacodynamics of drugs, as well as to modulate the activity of certain receptors.
Advantages and Limitations for Lab Experiments
5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is a useful tool for laboratory experiments, as it is able to inhibit the activity of certain enzymes involved in drug metabolism. However, there are some limitations to its use in laboratory experiments. For example, this compound is not always stable in solution, and it can be difficult to accurately measure its concentration. Additionally, this compound can be toxic in high concentrations, and it can be difficult to accurately control its concentration in laboratory experiments.
Future Directions
The potential applications of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid are vast and varied. Future research should focus on further elucidating the mechanism of action of this compound, as well as exploring its potential applications in drug discovery and drug synthesis. Additionally, further research should focus on the development of methods for accurately measuring and controlling the concentration of this compound in laboratory experiments. Finally, further research should focus on the potential biochemical and physiological effects of this compound, as well as its potential therapeutic applications.
Synthesis Methods
5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of 3-trifluoromethylbenzoic acid with 1,3-oxazole-4-carboxylic acid in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide, and the product is purified by column chromatography. Other methods of synthesis include the reaction of 3-trifluoromethylbenzaldehyde with 1,3-oxazole-4-carboxylic acid in the presence of a base, and the reaction of 3-trifluoromethylbenzyl bromide with 1,3-oxazole-4-carboxylic acid in the presence of a base.
Safety and Hazards
properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-2-6(4-7)9-8(10(16)17)15-5-18-9/h1-5H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOSBKOCNUXOHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=CO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372335 |
Source


|
| Record name | 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220652-95-9 |
Source


|
| Record name | 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1302376.png)





